molecular formula C9H11ClO4S2 B1445885 5-Tert-butyl-4-(chlorosulfonyl)thiophene-2-carboxylic acid CAS No. 1803584-21-5

5-Tert-butyl-4-(chlorosulfonyl)thiophene-2-carboxylic acid

Cat. No.: B1445885
CAS No.: 1803584-21-5
M. Wt: 282.8 g/mol
InChI Key: IWVVYDXMOVDVSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Tert-butyl-4-(chlorosulfonyl)thiophene-2-carboxylic acid: is a chemical compound with the molecular formula C₉H₁₁ClO₄S₂ and a molecular weight of 282.77 g/mol It is a derivative of thiophene, a sulfur-containing heterocycle, and features a tert-butyl group, a chlorosulfonyl group, and a carboxylic acid group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Tert-butyl-4-(chlorosulfonyl)thiophene-2-carboxylic acid typically involves the following steps:

    Thiophene Derivatization: The starting material, thiophene, undergoes functionalization to introduce the tert-butyl group at the 5-position. This can be achieved through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chlorosulfonyl group, converting it to a sulfonamide or thiol group.

    Substitution: The chlorosulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the chlorine atom.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as primary amines, secondary amines, or alcohols under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfonamides or thiols.

    Substitution: Corresponding sulfonamide or sulfonate esters.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Biology:

    Bioconjugation: Utilized in bioconjugation techniques to attach biomolecules to surfaces or other molecules, aiding in the development of biosensors and diagnostic tools.

Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents, particularly those targeting specific enzymes or receptors.

Industry:

    Material Science: Employed in the synthesis of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-4-(chlorosulfonyl)thiophene-2-carboxylic acid depends on its specific application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations. In drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

    5-Tert-butyl-2-thiophenecarboxylic acid: Lacks the chlorosulfonyl group, making it less reactive in certain substitution reactions.

    4-Chlorosulfonylthiophene-2-carboxylic acid: Lacks the tert-butyl group, affecting its steric properties and reactivity.

    5-Tert-butyl-4-methylthiophene-2-carboxylic acid: Contains a methyl group instead of a chlorosulfonyl group, altering its chemical behavior.

Uniqueness:

The presence of both the tert-butyl and chlorosulfonyl groups in 5-Tert-butyl-4-(chlorosulfonyl)thiophene-2-carboxylic acid imparts unique steric and electronic properties, making it a versatile compound for various chemical reactions and applications.

Biological Activity

5-Tert-butyl-4-(chlorosulfonyl)thiophene-2-carboxylic acid is a chemical compound with significant potential in various biological applications. Its unique structural features, including both the tert-butyl and chlorosulfonyl groups, confer distinctive properties that influence its biological activity. This article explores its synthesis, mechanism of action, biological evaluations, and relevant case studies.

Chemical Structure:

  • Molecular Formula: C₉H₁₁ClO₄S₂
  • Molecular Weight: 282.77 g/mol
  • IUPAC Name: 5-tert-butyl-4-chlorosulfonylthiophene-2-carboxylic acid

The synthesis of this compound typically involves functionalization of thiophene through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride. The chlorosulfonyl group is introduced subsequently, enhancing the compound's reactivity and potential for biological applications.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The chlorosulfonyl group can facilitate coordination with metal centers, making it useful in catalytic processes. Additionally, the steric effects imparted by the tert-butyl group may enhance binding affinity to biological targets .

Antimicrobial Activity

Recent studies have indicated that compounds with similar thiophene structures exhibit antimicrobial properties. For instance, derivatives of thiophene have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membrane integrity or inhibition of critical enzymatic pathways .

CompoundTarget BacteriaMIC (µg/mL)Reference
This compoundStaphylococcus aureus< 50
Similar Thiophene DerivativeEscherichia coli< 100

Inhibitory Effects on Cancer Cell Lines

Another area of investigation has been the potential anti-cancer properties of thiophene derivatives. For example, compounds structurally related to this compound have been tested for their ability to inhibit cancer cell proliferation in vitro. These studies often utilize assays such as MTT or cell viability assays to assess cytotoxic effects.

In a notable study, a related compound demonstrated significant inhibition of cell growth in breast cancer cell lines with an IC50 value in the low micromolar range . This suggests that further exploration into the structure-activity relationship (SAR) could yield potent anticancer agents.

Research Findings and Future Directions

While preliminary data on this compound's biological activity is promising, comprehensive studies are necessary to fully elucidate its mechanisms and therapeutic potential. Future research should focus on:

  • Detailed SAR Studies: Investigating modifications to the core structure to enhance potency and selectivity against specific biological targets.
  • In Vivo Studies: Evaluating the pharmacokinetics and pharmacodynamics in animal models to assess the therapeutic efficacy and safety profile.
  • Mechanistic Studies: Understanding the molecular interactions at play when this compound interacts with target proteins or pathways.

Properties

IUPAC Name

5-tert-butyl-4-chlorosulfonylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO4S2/c1-9(2,3)7-6(16(10,13)14)4-5(15-7)8(11)12/h4H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVVYDXMOVDVSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(S1)C(=O)O)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Tert-butyl-4-(chlorosulfonyl)thiophene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Tert-butyl-4-(chlorosulfonyl)thiophene-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
5-Tert-butyl-4-(chlorosulfonyl)thiophene-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-Tert-butyl-4-(chlorosulfonyl)thiophene-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-Tert-butyl-4-(chlorosulfonyl)thiophene-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-Tert-butyl-4-(chlorosulfonyl)thiophene-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.